CU-2010 - 1021707-76-5

CU-2010

Catalog Number: EVT-265579
CAS Number: 1021707-76-5
Molecular Formula: C37H42N6O6S
Molecular Weight: 698.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CU-2010 is a synthetic serine protease inhibitor with antifibrinolytic and anticoagulant properties. CU-2010 dose-dependently reduces postoperative blood loss and improves postischemic recovery after cardiac surgery in a canine model.
Overview

CU-2010 is a copper-based compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound belongs to a class of copper complexes, which are known for their diverse coordination chemistry and biological activities. The exploration of CU-2010 encompasses its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.

Source

The compound CU-2010 is derived from copper(II) complexes and has been studied extensively in the context of its molecular structure and reactivity. Research articles have documented its synthesis and characterization, providing insights into its structural attributes and potential uses in catalysis and biological systems .

Classification

CU-2010 is classified as a coordination complex of copper(II), characterized by its interaction with various ligands. These ligands can significantly influence the electronic properties and stability of the complex. The study of CU-2010 contributes to the broader understanding of transition metal complexes, particularly those involving copper.

Synthesis Analysis

Methods

The synthesis of CU-2010 typically involves the reaction of copper(II) salts with specific organic ligands under controlled conditions. Common methods include:

  • Solvent-assisted synthesis: This method uses organic solvents to facilitate the formation of the complex, allowing for better solubility and reactivity.
  • Hydrothermal synthesis: Involves high-temperature and high-pressure conditions to promote complex formation, often leading to well-defined crystalline structures.

Technical Details

The synthesis process often requires careful control of pH, temperature, and concentration to achieve the desired product. Characterization techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the identity and purity of CU-2010 .

Molecular Structure Analysis

Structure

The molecular structure of CU-2010 can be elucidated through techniques like single-crystal X-ray crystallography. This analysis reveals the arrangement of atoms within the molecule, including the coordination geometry around the copper center.

Data

Key structural data for CU-2010 includes:

  • Empirical formula: C_xH_yCu_z (specific values depend on ligands used)
  • Molecular weight: Varies based on ligand composition
  • Coordination number: Typically four or six, depending on the ligands involved.
Chemical Reactions Analysis

Reactions

CU-2010 participates in various chemical reactions, particularly redox processes. It can undergo ligand exchange reactions where different ligands replace one another in coordination with the copper center.

Technical Details

Reactions involving CU-2010 are typically studied under controlled conditions to monitor changes in spectroscopic properties. Techniques such as UV-visible spectroscopy are utilized to observe electronic transitions during these reactions .

Mechanism of Action

Process

The mechanism of action for CU-2010 primarily involves its role as a catalyst or an active site in biochemical reactions. The copper center facilitates electron transfer processes, making it crucial for various catalytic cycles.

Data

Studies indicate that CU-2010 can interact with biological molecules, influencing enzymatic activity or serving as a model for metalloproteins. This interaction often hinges on the oxidation state of copper and its coordination environment .

Physical and Chemical Properties Analysis

Physical Properties

CU-2010 exhibits distinct physical properties such as:

  • Color: Often blue or green due to d-d electronic transitions.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under ambient conditions but may degrade upon exposure to light or extreme pH.
  • Reactivity: Engages in redox reactions; can act as both an oxidizing agent and a reducing agent depending on the surrounding environment .
Applications

Scientific Uses

CU-2010 has several applications in scientific research, including:

  • Catalysis: Used as a catalyst in organic transformations due to its ability to facilitate electron transfer.
  • Biological studies: Serves as a model compound for studying copper's role in biological systems, particularly in enzymatic processes.
  • Material science: Investigated for potential use in developing new materials with specific electronic or optical properties .
Introduction to CU-2010: Context and Significance

Serine Protease Inhibition in Biomedical Research

Serine proteases regulate pivotal physiological processes including coagulation, inflammation, and fibrinolysis. Their inhibitors, particularly serpins (serine protease inhibitors), are essential for maintaining homeostasis. Serpins employ a unique "suicide inhibition" mechanism: upon protease binding, they undergo a large conformational change, inserting their Reactive Center Loop (RCL) into a central β-sheet (A-sheet), irreversibly inactivating the target protease [2] [10]. While effective, natural serpins like aprotinin (a bovine-derived inhibitor) face significant limitations:

  • Immunogenicity risks: Animal origins provoke allergic reactions [1] [4]
  • Polymerization tendency: Mutations cause misfolding and polymerization, leading to pathologies (e.g., α1-antitrypsin deficiency causing emphysema and liver cirrhosis) [9] [10]
  • Narrow specificity: Many serpins target single proteases, limiting therapeutic utility in complex cascades like coagulation [3] [6].

These shortcomings spurred demand for synthetic alternatives with improved safety profiles and broader activity.

Emergence of Synthetic Protease Inhibitors

Aprotinin’s withdrawal in 2008 due to safety concerns (renal toxicity, mortality risks) created an urgent need for novel antifibrinolytics in cardiac surgery [1] [7]. Early synthetics like tranexamic acid (a lysine analog) offered reduced immunogenicity but exhibited lower potency and single-mechanism action (plasmin blockade) [4]. CU-2010 emerged as a solution, developed by The Medicines Company in 2010 as a:

  • Low-molecular-weight compound (700 Da) [1]
  • Peptide-mimetic molecule enabling targeted design [1]
  • Multi-target inhibitor with balanced anticoagulant and antifibrinolytic effects [4] [7].

Table 1: Comparative Inhibitory Profiles of Antifibrinolytics

InhibitorPlasmin Ki (nM)Factor Xa Ki (nM)Factor XIa Ki (nM)Kallikrein Ki (nM)
Aprotinin4>100,000>100,0001–10
Tranexamic Acid~20,000InactiveInactiveInactive
CU-201024518<1

Data derived from in vitro studies [4]. CU-2010 outperforms older agents in both potency and breadth.

CU-2010: Structural and Functional Novelty

Structural DesignCU-2010 features a peptide-like scaffold optimized for high-affinity binding to serine proteases’ active sites. Its key innovations include:

  • Reactive site flexibility: Mimics RCL functionality without polymerization risk [1]
  • PEGylation compatibility: Covalent attachment of polyethylene glycol chains creates CU-2020, extending plasma half-life from 20 minutes (CU-2010) to 45 minutes in animal models [1].

Mechanism of ActionCU-2010 simultaneously targets coagulation and fibrinolysis proteases:

  • Antifibrinolytic action: Inhibits plasmin (Ki = 2 nM) and plasma kallikrein (Ki < 1 nM), preventing pathological clot lysis [4].
  • Anticoagulant effects: Potently inhibits Factors Xa (Ki = 45 nM) and XIa (Ki = 18 nM), reducing thrombin generation [1] [4].
  • Anti-inflammatory effects: Kallikrein inhibition attenuates bradykinin production, reducing endothelial inflammation and TNF-α synthesis [1] [7].

Table 2: Key Functional Advantages of CU-2010 in Cardiac Surgery Models

ParameterControlAprotininCU-2010 (High Dose)
Post-op Blood Loss (mL/2h)142 ± 1366 ± 1713 ± 4*
Myocardial Contractility Recovery (%)60 ± 673 ± 7102 ± 8*
Coronary Blood Flow (mL/min)52 ± 488 ± 7*96 ± 7*

Data from canine cardiopulmonary bypass models [7]. *p < 0.05 vs control. CU-2010 exceeds aprotinin in hemostasis and cardiac recovery.

Therapeutic Advantages

  • Dose-dependent efficacy: Higher doses (1.66 mg/kg) reduce bleeding by 91% vs controls [7].
  • On-off kinetics: Short half-life (20 min) allows rapid titration to dynamic bleeding scenarios [1].
  • Endothelial protection: Preserves acetylcholine-induced vasodilation post-ischemia (+81% vs +44% in controls) [7].
  • Myocardial recovery: Enhances post-ischemic contractility by stabilizing coronary endothelial function and reducing oxidative stress (malondialdehyde reduction) [1] [7].

Properties

CAS Number

1021707-76-5

Product Name

CU-2010

IUPAC Name

3-((N-((R)-1-(((S)-3-(3-(aminomethyl)phenyl)-1-((4-carbamimidoylbenzyl)amino)-1-oxopropan-2-yl)amino)-1-oxo-5-phenylpentan-2-yl)sulfamoyl)methyl)benzoic acid

Molecular Formula

C37H42N6O6S

Molecular Weight

698.84

InChI

InChI=1S/C37H42N6O6S/c38-22-28-11-4-10-27(19-28)21-33(35(44)41-23-26-15-17-30(18-16-26)34(39)40)42-36(45)32(14-6-9-25-7-2-1-3-8-25)43-50(48,49)24-29-12-5-13-31(20-29)37(46)47/h1-5,7-8,10-13,15-20,32-33,43H,6,9,14,21-24,38H2,(H3,39,40)(H,41,44)(H,42,45)(H,46,47)/t32-,33+/m1/s1

InChI Key

BHQDUYVBGREBCB-SAIUNTKASA-N

SMILES

O=C(N[C@@H](CC1=CC(CN)=CC=C1)C(NCC2=CC=C(C(N)=N)C=C2)=O)[C@@H](CCCC3=CC=CC=C3)NS(CC4=CC=CC(C(O)=O)=C4)(=O)=O

Solubility

Soluble in DMSO

Synonyms

CU-2010; CU2010; CU 2010;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.